

Spectroscopic Profile of 8-Methylphenazin-1-ol: A Technical Overview

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Compound of Interest

Compound Name: 8-Methylphenazin-1-ol

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **8-Methylphenazin-1-ol**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental data in public databases, this document presents a theoretical analysis based on the well-established principles of NMR, Mass Spectrometry, and UV-Vis spectroscopy, drawing comparisons with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the probable spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for **8-Methylphenazin-1-ol**. These predictions are derived from the analysis of the phenazine core structure and the known effects of methyl and hydroxyl substituents on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H and ^{13}C NMR chemical shifts for **8-Methylphenazin-1-ol** are detailed below. The phenazine core protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm), with the hydroxyl and methyl groups influencing the chemical shifts of the nearby protons.

Table 1: Predicted ^1H NMR Data for **8-Methylphenazin-1-ol** (in CDCl_3 , 400 MHz)

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	7.20 - 7.30	d	8.0
H-3	7.60 - 7.70	t	8.0
H-4	8.00 - 8.10	d	8.0
H-6	7.90 - 8.00	d	7.5
H-7	7.50 - 7.60	d	7.5
H-9	8.10 - 8.20	s	-
CH_3	2.50 - 2.60	s	-
OH	9.00 - 10.0	br s	-

Table 2: Predicted ^{13}C NMR Data for **8-Methylphenazin-1-ol** (in CDCl_3 , 100 MHz)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-1	155 - 160
C-2	115 - 120
C-3	130 - 135
C-4	120 - 125
C-4a	140 - 145
C-5a	140 - 145
C-6	130 - 135
C-7	125 - 130
C-8	135 - 140
C-9	125 - 130
C-9a	140 - 145
C-10a	140 - 145
CH ₃	20 - 25

Mass Spectrometry (MS)

The predicted mass spectrum of **8-Methylphenazin-1-ol** would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is anticipated to involve the loss of small neutral molecules and radicals.

Table 3: Predicted Mass Spectrometry Data for **8-Methylphenazin-1-ol**

m/z	Predicted Fragment
210	$[M]^+$ (Molecular Ion)
195	$[M - CH_3]^+$
182	$[M - CO]^+$
181	$[M - CHO]^+$
167	$[M - CH_3 - CO]^+$

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **8-Methylphenazin-1-ol** is expected to be characteristic of a substituted phenazine, with absorption bands in both the UV and visible regions. The hydroxyl and methyl groups are likely to cause a red shift (bathochromic shift) of the absorption maxima compared to the parent phenazine molecule.

Table 4: Predicted UV-Vis Absorption Data for **8-Methylphenazin-1-ol** (in Ethanol)

Predicted λ_{max} (nm)	Electronic Transition
~260	$\pi \rightarrow \pi$
~370	$\pi \rightarrow \pi$
~450	$n \rightarrow \pi^*$

Experimental Protocols

The following are detailed, generic protocols for the spectroscopic analysis of an aromatic heterocyclic compound such as **8-Methylphenazin-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

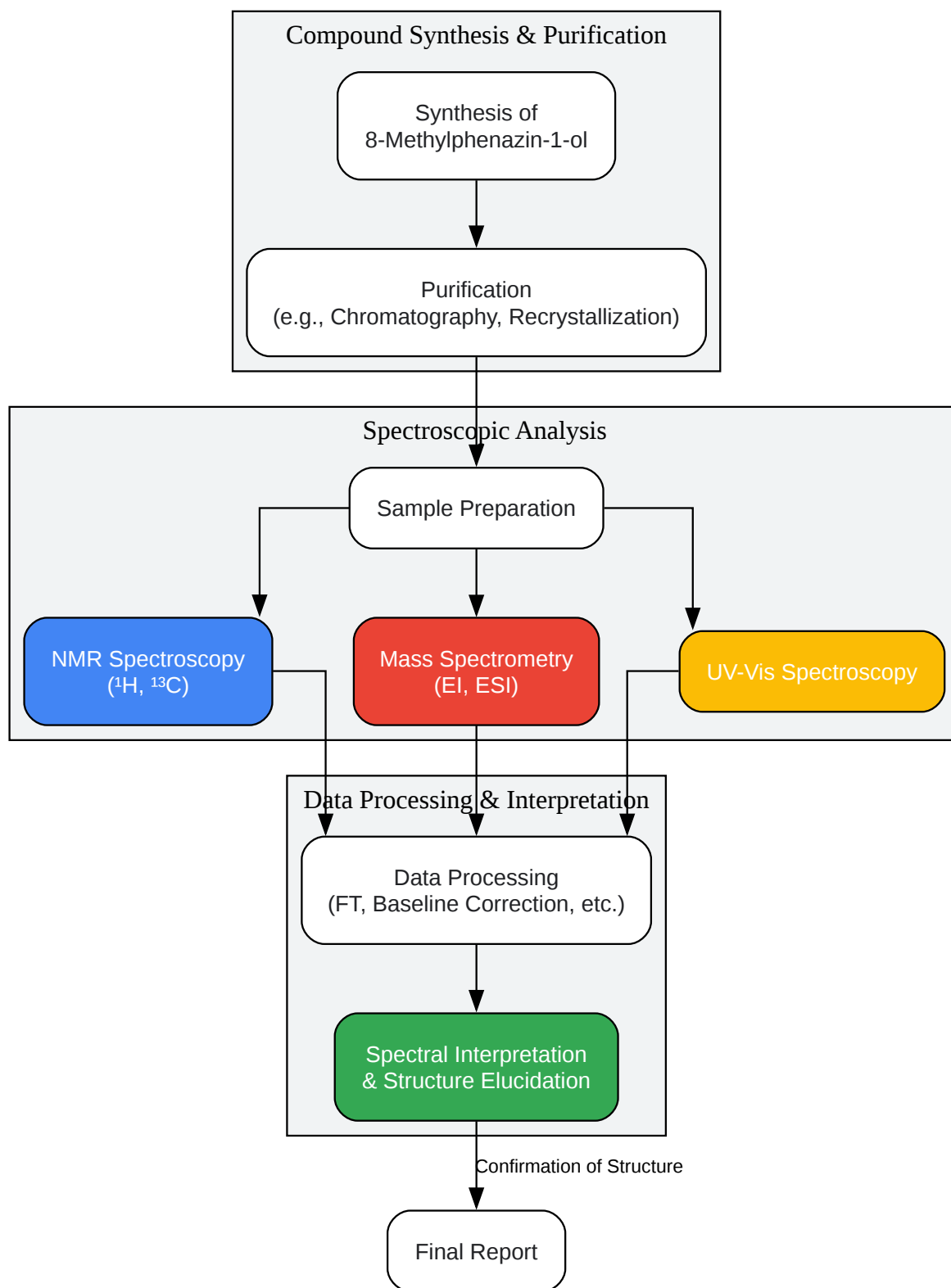
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph.
 - Acquire the mass spectrum over a suitable mass range to include the expected molecular ion.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
 - Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}) and, if the concentration is known, calculate the molar absorptivity (ϵ).

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: Experimental workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 8-Methylphenazin-1-ol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15052645#8-methylphenazin-1-ol-spectroscopic-data-nmr-ms-uv-vis]

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